molecular formula C5H7Cl2N3 B567708 (6-Chloropyrazin-2-yl)methanamine hydrochloride CAS No. 1357945-24-4

(6-Chloropyrazin-2-yl)methanamine hydrochloride

Cat. No.: B567708
CAS No.: 1357945-24-4
M. Wt: 180.032
InChI Key: MHHGCIVOVGEUCM-UHFFFAOYSA-N
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Description

(6-Chloropyrazin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyrazin-2-yl)methanamine hydrochloride typically involves the chlorination of pyrazine derivatives followed by amination. One common method includes the reaction of 6-chloropyrazine with formaldehyde and ammonium chloride under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: This compound can also be reduced under specific conditions, leading to the formation of reduced pyrazine derivatives.

    Substitution: It is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized pyrazine derivatives.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted pyrazine compounds depending on the nucleophile used.

Scientific Research Applications

(6-Chloropyrazin-2-yl)methanamine hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloropyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

  • (6-Bromopyrazin-2-yl)methanamine hydrochloride
  • (6-Iodopyrazin-2-yl)methanamine hydrochloride
  • (6-Fluoropyrazin-2-yl)methanamine hydrochloride

Comparison: (6-Chloropyrazin-2-yl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with other molecules. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its specific chemical properties.

Properties

IUPAC Name

(6-chloropyrazin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-3-8-2-4(1-7)9-5;/h2-3H,1,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHGCIVOVGEUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856240
Record name 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-24-4
Record name 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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